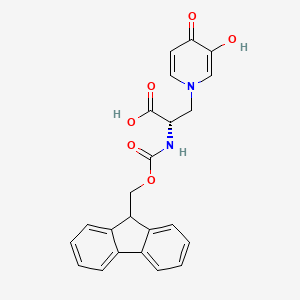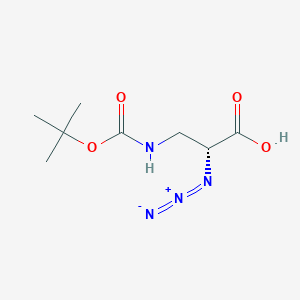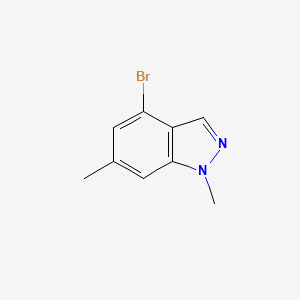amine dihydrochloride CAS No. 13199-60-5](/img/structure/B6350706.png)
[2-(3,4-Dimethoxyphenyl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3,4-Dimethoxyphenyl)ethylamine dihydrochloride” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is also known as 2-(3,4-DIMETHOXYPHENYL)-N-(PYRIDIN-4-YLMETHYL)ETHANAMINE .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C15H18N2O2.ClH . The 3D structure of the compound can be viewed using specific software .科学的研究の応用
Antimicrobial Activity
The compound has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant activity against microbial strains such as E. coli, B. mycoides, and C. albicans. The structure-activity relationship (SAR) studies suggest that the chemical structure of the pyridine and thienopyridine compounds, which are related to the compound , plays a crucial role in their antimicrobial properties .
Antioxidant Properties
Derivatives of this compound have been associated with antioxidant activities. Oxidative stress is linked to various diseases, and the overexpression of reactive oxygen species (ROS) can negatively affect different cellular components. Studies have shown that pyrazoline derivatives, which share a similar structural motif with the compound, can act as antioxidants, potentially mitigating oxidative damage .
Neuroprotective Effects
The neurotoxic potential of related pyrazoline derivatives has been investigated, particularly their effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain. AchE is a principal enzyme in the cholinergic nervous system, and its reduced activity can lead to behavioral changes and body movement impairment. The compound’s derivatives could offer insights into developing neuroprotective drugs .
Anticancer Activity
Compounds with a similar structural framework have been recognized for their anticancer properties. The presence of the dimethoxyphenyl group is known to contribute to the therapeutic potential of these compounds, making them relevant as anticancer agents. This suggests that “2-(3,4-Dimethoxyphenyl)ethylamine dihydrochloride” could be explored for its efficacy in cancer treatment .
Anti-inflammatory Applications
The anti-inflammatory properties of pyrazoline derivatives, which are structurally related to the compound, have been documented. These properties make them suitable candidates for the development of new anti-inflammatory drugs. The compound could be studied further to understand its full potential in this application .
Immunological Modulation
Derivatives of this compound have been identified as immunological modulators. This application is particularly important in the development of drugs that can modulate the immune system, either by enhancing or suppressing its activity to treat various diseases .
Antifungal and Antibacterial Properties
The compound’s derivatives have shown potent antifungal and antibacterial activities. This is particularly relevant in the search for new treatments against resistant strains of fungi and bacteria. The compound could be a starting point for the synthesis of new drugs with improved efficacy against these pathogens .
Behavioral and Physiological Research
In aquatic organisms like rainbow trout, related compounds have been used to study behavioral parameters and physiological responses. This includes assessing the impact of compounds on swimming potential and survival rates, which can be crucial for understanding the ecological effects of chemical exposure .
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.2ClH/c1-19-15-4-3-13(11-16(15)20-2)5-10-18-12-14-6-8-17-9-7-14;;/h3-4,6-9,11,18H,5,10,12H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPRDKKIKHHPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=NC=C2)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,4-Dimethoxyphenyl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 98%](/img/structure/B6350623.png)



![1-Methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6350643.png)






![2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride; 95%](/img/structure/B6350703.png)
amine dihydrochloride](/img/structure/B6350705.png)
![[2-(3,4-Dimethoxyphenyl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350721.png)